molecular formula C24H28N6OS B6585577 4-{6-[4-(4-benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine CAS No. 1251595-71-7

4-{6-[4-(4-benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine

Cat. No.: B6585577
CAS No.: 1251595-71-7
M. Wt: 448.6 g/mol
InChI Key: FOFUPAWRAJYMIX-UHFFFAOYSA-N
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Description

4-{6-[4-(4-Benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole ring and linked to thiomorpholine and 4-benzylpiperidine moieties. Thiomorpholine, a sulfur-containing heterocycle, may improve solubility compared to morpholine derivatives .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS/c31-24(29-8-6-20(7-9-29)14-19-4-2-1-3-5-19)21-16-30(18-27-21)23-15-22(25-17-26-23)28-10-12-32-13-11-28/h1-5,15-18,20H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUPAWRAJYMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{6-[4-(4-Benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine typically involves a multi-step process. This includes:

  • Preparation of 4-benzylpiperidine-1-carbonyl precursor through a benzylation reaction.

  • Coupling this precursor with 1H-imidazole using appropriate coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).

  • Further functionalization of the imidazole derivative with 4-chloropyrimidine, employing conditions such as reflux in anhydrous solvents.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow chemistry to enhance reaction efficiency and yield. Flow reactors allow precise control of reaction parameters, minimizing side reactions and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidative reactions at the benzyl and piperidine components.

  • Reduction: : The imidazole and pyrimidine rings can be subjected to reduction under specific conditions.

  • Substitution: : The thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ (Potassium permanganate), CrO₃ (Chromium trioxide)

  • Reduction: : LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)

  • Substitution: : Alkyl halides, sulfonyl chlorides

Major Products Formed

  • Oxidative derivatives of benzylpiperidine.

  • Reduced imidazole and pyrimidine ring systems.

  • Substituted thiomorpholine derivatives.

Scientific Research Applications

4-{6-[4-(4-Benzylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine has versatile applications in:

  • Chemistry: : Used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

  • Medicine: : Explored for its pharmacological activities, including as a potential therapeutic agent.

  • Industry: : Employed in the development of advanced materials and catalysts.

Mechanism of Action

The compound exhibits its effects through interactions with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities. The imidazole and pyrimidine rings play crucial roles in binding to biological targets, while the piperidine and thiomorpholine moieties enhance the compound's stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₉H₃₁N₇O₂S* ~565.67 4-Benzylpiperidine, thiomorpholine High lipophilicity (benzyl group), sulfur-enhanced solubility
BI99169 C₂₃H₂₇N₇OS 449.57 2-Methylphenylpiperazine, thiomorpholine Reduced steric bulk vs. benzylpiperidine; lower molecular weight
Patent Compound (EP 2014) C₂₄H₂₈Cl₂N₈O₄ 575.44 Ethylpiperazine, dichlorodimethoxyphenyl Bulky substituents; halogenation enhances stability
OXONE-Synthesized Compound C₂₅H₂₉FN₆O₄S 552.60 4-Fluorophenyl, methylsulfonylpyrimidine Fluorine enhances metabolic stability; sulfonyl group increases polarity
Product Index Compound C₁₇H₁₈N₈O₂ 366.38 Piperazine, pyrimidin-2-yloxy ethanone Smallest molecular weight; ethanone group reduces solubility

*Estimated based on structural similarity to BI99169 .

Functional Group Impact on Properties

  • Benzylpiperidine vs.
  • Thiomorpholine vs. Ethanone (Product Index Compound): Thiomorpholine’s sulfur atom improves aqueous solubility compared to the ethanone-terminated analogue, which may suffer from crystallinity issues .
  • Halogenation (Patent Compound) : Dichloro and methoxy groups in the patent compound likely improve binding affinity to hydrophobic pockets in target proteins but reduce solubility .

Research Findings and Implications

  • Selectivity : The thiomorpholine group in the target compound may confer selectivity for sulfur-dependent enzymes or receptors, unlike the ethylpiperazine in the patent compound, which could target amine-binding sites .
  • Metabolic Stability : Fluorine in the OXONE-synthesized compound enhances resistance to cytochrome P450 oxidation, a feature absent in the target compound, which may require structural optimization for in vivo applications .
  • Commercial Viability : BI99169 is commercially available at competitive pricing, indicating feasibility for large-scale synthesis of thiomorpholine-containing analogues .

Limitations and Contradictions

  • No direct biological data for the target compound were found in the provided evidence; comparisons rely on structural extrapolation.
  • The patent compound’s dichlorodimethoxyphenyl group contradicts the trend toward reduced molecular weight in drug-like compounds, raising questions about its pharmacokinetic profile .

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